1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
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Description
1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C19H14ClN3OS2 and its molecular weight is 399.91. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Studies have demonstrated the effectiveness of thiazole and thiadiazole derivatives as corrosion inhibitors for iron. Quantum chemical parameters and molecular dynamics simulations have been used to predict the corrosion inhibition performances of these molecules, showing good agreement with experimental results. This research implies that derivatives of 1-(4-Chlorophenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone could be potential candidates for corrosion prevention strategies in metal industries (Kaya et al., 2016).
Antiallergy and Antimicrobial Activities
Research on N-(4-substituted-thiazolyl)oxamic acid derivatives has highlighted their potent antiallergy activity in preclinical models, suggesting that similar structures, including this compound, could be explored for developing new antiallergy medications (Hargrave et al., 1983). Additionally, the compound's framework has been linked to antimicrobial properties, as seen in the synthesis and evaluation of thiazolo-pyrimidine analogues, indicating its potential use in creating new antimicrobial agents (Bhadraiah et al., 2020).
Agrochemicals
The structural motif of this compound has been investigated for its application in agrochemicals. Novel thiophosphoryl oximates containing thiazole and 1,2,3‐triazole rings have shown moderate insecticidal and fungicidal activities, suggesting that derivatives of this compound could contribute to the development of new agrochemical products (Zhu & Shi, 2009).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS2/c1-12-2-4-13(5-3-12)16-10-25-18-21-22-19(23(16)18)26-11-17(24)14-6-8-15(20)9-7-14/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGITTTWDHRDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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